molecular formula C8H19N3O B1265526 2-(Dipropylamino)acetohydrazide CAS No. 2644-34-0

2-(Dipropylamino)acetohydrazide

Cat. No. B1265526
CAS RN: 2644-34-0
M. Wt: 173.26 g/mol
InChI Key: MOXTXJCVFAWXTI-UHFFFAOYSA-N
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Description

“2-(Dipropylamino)acetohydrazide” is a chemical compound with the molecular formula C8H19N3O . It is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of “2-(Dipropylamino)acetohydrazide” and its derivatives has been reported in several studies . For instance, one study described the synthesis of pyridazine-acetohydrazide derivatives by coupling substituted aldehyde with 2-(5-cyano-6-oxo-3,4-diphenylpyridazine-1-6H-yl) acetohydrazide .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(Dipropylamino)acetohydrazide” are not extensively documented, it’s known that acetohydrazide compounds can participate in various chemical reactions . For instance, they can react with aldehydes to form novel derivatives .

Scientific Research Applications

Corrosion Inhibition

2-(Dipropylamino)acetohydrazide: has been studied for its potential as an organic nanoparticle in corrosion inhibition. These nanoparticles can physically adsorb onto the surface of metals like mild steel, protecting them from corrosion in acidic environments. This application is particularly relevant in industrial settings such as cooling water systems, pipelines, and oil production units .

Antibacterial Agents

Research has indicated that derivatives of acetohydrazides, including 2-(Dipropylamino)acetohydrazide , may serve as potent antibacterial agents. These compounds can be synthesized to target specific bacterial pathways, offering a promising avenue for the development of new antibiotics, especially in the face of rising antibiotic resistance .

Anti-Inflammatory Applications

The compound has been explored for its anti-inflammatory properties. By synthesizing heterocyclic compounds derived from 2-(Dipropylamino)acetohydrazide , researchers aim to create medications that can effectively reduce inflammation in medical and biological applications .

Future Directions

The future directions for “2-(Dipropylamino)acetohydrazide” could involve further exploration of its potential applications in various fields. For instance, one study has reported the synthesis of pyridazine-acetohydrazide derivatives using a similar compound and evaluated their in vitro and in vivo antihyperglycemic activity . This suggests potential applications in the development of new therapeutic agents.

properties

IUPAC Name

2-(dipropylamino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O/c1-3-5-11(6-4-2)7-8(12)10-9/h3-7,9H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXTXJCVFAWXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181032
Record name Glycine, N,N-dipropyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2644-34-0
Record name N,N-Dipropylglycine hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2644-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N,N-dipropyl-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002644340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N,N-dipropyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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